molecular formula C10H15N3O2 B6633844 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol

Cat. No. B6633844
M. Wt: 209.24 g/mol
InChI Key: DSLMVARVKKBDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol, also known as PDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has also been shown to interact with various proteins, such as the NMDA receptor and the dopamine transporter, which may contribute to its physiological effects.
Biochemical and Physiological Effects
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been shown to have various biochemical and physiological effects, such as the inhibition of cell proliferation, the modulation of oxidative stress, and the regulation of neurotransmitter release. 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol in lab experiments is its specificity, as it has been shown to interact with specific proteins and signaling pathways. However, one of the limitations of using 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy and safety in animal models. Additionally, 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol may have potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders, which warrant further investigation.

Synthesis Methods

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol can be synthesized using a multi-step process that involves the reaction of 4,6-dimethyl-2-aminopyrimidine with various reagents, such as ethyl glyoxylate and sodium borohydride. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. In biochemistry, 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been used as a tool to study the interactions between proteins and small molecules. In neuroscience, 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, making it a potential candidate for the treatment of psychiatric disorders.

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-6-3-7(2)12-10(11-6)13-4-8(14)9(15)5-13/h3,8-9,14-15H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLMVARVKKBDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C(C2)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol

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